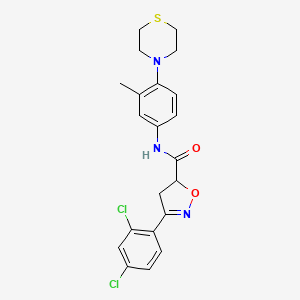![molecular formula C19H20N6O3S B7431134 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one](/img/structure/B7431134.png)
1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a small molecule that exhibits a unique structure and possesses several interesting properties that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one involves the inhibition of several enzymes involved in cellular signaling pathways. The compound has been shown to inhibit phosphodiesterase, an enzyme that plays a key role in regulating cyclic nucleotide levels in cells. Additionally, the compound has been shown to inhibit tyrosine kinases, which play an important role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one include the inhibition of several enzymes involved in cellular signaling pathways. These effects can lead to a reduction in cell proliferation and differentiation, making the compound a potential candidate for the treatment of several diseases, including cancer and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one in lab experiments include its potent inhibitory activity against several enzymes involved in cellular signaling pathways. Additionally, the compound exhibits a unique structure and possesses several interesting properties that make it a promising candidate for drug development.
The limitations of using 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one in lab experiments include the complexity of the synthesis process and the potential for the compound to exhibit off-target effects. Additionally, the compound may exhibit poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one. These include:
1. Further investigation into the compound's mechanism of action and its effects on cellular signaling pathways.
2. Exploration of the compound's potential applications in the treatment of cancer and inflammatory disorders.
3. Development of new synthetic routes for the compound that are more efficient and cost-effective.
4. Investigation into the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
5. Exploration of the compound's potential for use in combination therapy with other drugs.
Méthodes De Synthèse
The synthesis of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one can be achieved through a multi-step process involving the reaction of various chemical reagents. The process involves the use of several intermediates, including 4-(4-hydroxybenzoyl)piperazine and 6-mercapto-7H-purine, which are subsequently combined to form the final product.
Applications De Recherche Scientifique
The unique structure and properties of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one make it a promising candidate for drug development. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase and tyrosine kinases. These enzymes play important roles in several cellular processes, including cell proliferation and differentiation, making them attractive targets for drug development.
Propriétés
IUPAC Name |
1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c26-14-3-1-13(2-4-14)19(28)25-8-6-24(7-9-25)15(27)5-10-29-18-16-17(21-11-20-16)22-12-23-18/h1-4,11-12,26H,5-10H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVSBDSZHYUDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCSC2=NC=NC3=C2NC=N3)C(=O)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Amino-6-fluoroindazol-1-yl)-[2-(furan-2-ylmethylsulfanyl)phenyl]methanone](/img/structure/B7431068.png)
![5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide](/img/structure/B7431071.png)
![(5-nitro-1H-pyrazol-3-yl)-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7431073.png)
![1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone](/img/structure/B7431089.png)
![methyl (1S,2S)-2-methylsulfonyl-1-[[(2-methylsulfonylacetyl)amino]methyl]cyclopropane-1-carboxylate](/img/structure/B7431090.png)
![5-(4-ethylphenyl)-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7431094.png)
![Methyl 2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B7431099.png)
![1-[4-[[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)carbamoylamino]methyl]phenyl]piperidine-3-carboxamide](/img/structure/B7431104.png)
![Ethyl 1-[4-[[5-(4-methylphenyl)pyridine-3-carbonyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7431110.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methylthietan-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431130.png)
![Tert-butyl 2-[[4-(3-carbamoylpiperidin-1-yl)phenyl]methylcarbamoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B7431131.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-methoxycyclohexyl]quinoline-4-carboxamide](/img/structure/B7431141.png)
![5-(4-tert-butylphenyl)-N-(2-ethylsulfinylethyl)-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431148.png)